molecular formula C7H10O4 B13815269 ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate

ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate

Cat. No.: B13815269
M. Wt: 158.15 g/mol
InChI Key: BRZJHJPCBBQBSY-CAHLUQPWSA-N
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Description

Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a formyl group, makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced control over reaction parameters and scalability . These systems allow for efficient and sustainable synthesis by minimizing waste and optimizing reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl (2R,3S)-3-carboxy-3-methyloxirane-2-carboxylate.

    Reduction: Ethyl (2R,3S)-3-hydroxy-3-methyloxirane-2-carboxylate.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The formyl group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-3-10-6(9)5-7(2,4-8)11-5/h4-5H,3H2,1-2H3/t5-,7+/m0/s1

InChI Key

BRZJHJPCBBQBSY-CAHLUQPWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@](O1)(C)C=O

Canonical SMILES

CCOC(=O)C1C(O1)(C)C=O

Origin of Product

United States

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